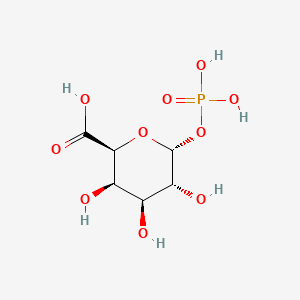

1-phospho-alpha-D-galacturonic acid

Descripción

Contextualizing Uronic Acid Phosphates within Carbohydrate Biochemistry

Uronic acid phosphates are a class of sugar derivatives that hold a significant position in the biochemistry of carbohydrates. These molecules are characterized by a carboxyl group at the C6 position and a phosphate (B84403) group, typically at the anomeric carbon (C1). They are integral to the metabolic pathways of many organisms, ranging from bacteria to plants. frontiersin.orgnih.gov Uronic acids, such as D-glucuronic acid and D-galacturonic acid, are key building blocks of various polysaccharides. frontiersin.org For instance, D-galacturonic acid is the primary component of pectin (B1162225), a structural heteropolysaccharide found in the cell walls of terrestrial plants. wikipedia.org

The phosphorylation of these uronic acids is a critical activation step, preparing them for entry into various biosynthetic pathways. A central role of uronic acid phosphates is to serve as precursors for nucleotide sugars. These activated sugar donors are essential for the synthesis of complex carbohydrates, including cell wall polysaccharides and glycoproteins. The conversion of a uronic acid phosphate to a nucleotide sugar, such as UDP-galacturonic acid, is a common theme in carbohydrate metabolism, highlighting the importance of these phosphorylated intermediates.

Overview of 1-Phospho-alpha-D-Galacturonic Acid as a Key Metabolic Intermediate

1-Phospho-alpha-D-galacturonic acid is a pivotal metabolic intermediate in the salvage and utilization of D-galacturonic acid, particularly in plants. nih.govnih.gov This compound is formed through the ATP-dependent phosphorylation of α-D-galacturonic acid, a reaction catalyzed by the enzyme galacturonokinase (GalAK). nih.govnih.govwikipedia.org This enzymatic step is crucial for channeling D-galacturonic acid, which is released during the restructuring of the plant cell wall, into a metabolically active form. nih.gov

Once formed, 1-phospho-alpha-D-galacturonic acid serves as a direct precursor for the synthesis of UDP-α-D-galacturonic acid (UDP-GalA). nih.gov This conversion is carried out by a UDP-sugar pyrophosphorylase. UDP-GalA is the activated sugar donor required for the biosynthesis of pectin and other galacturonic acid-containing polysaccharides. nih.govnih.gov Therefore, 1-phospho-alpha-D-galacturonic acid acts as a critical link between the free monosaccharide released from polymer degradation and the activated nucleotide sugar needed for new polymer synthesis.

The enzyme responsible for the synthesis of 1-phospho-alpha-D-galacturonic acid, galacturonokinase, belongs to the GHMP kinase superfamily. nih.gov This family of enzymes is characterized by conserved motifs for sugar and nucleotide binding. nih.gov The identification and characterization of GalAK in plants have provided significant insights into the salvage pathway of uronic acids. nih.govnih.gov

Below is an interactive data table summarizing the key molecules and enzymes involved in the immediate metabolic pathway of 1-Phospho-alpha-D-galacturonic acid.

| Molecule/Enzyme | Abbreviation | Role |

| D-Galacturonic acid | GalA | Substrate for Galacturonokinase |

| Galacturonokinase | GalAK | Enzyme catalyzing the phosphorylation of D-Galacturonic acid |

| 1-Phospho-alpha-D-galacturonic acid | GalA-1-P | Product of the Galacturonokinase reaction and substrate for UDP-sugar pyrophosphorylase |

| UDP-sugar pyrophosphorylase | - | Enzyme catalyzing the formation of UDP-GalA from GalA-1-P |

| UDP-alpha-D-galacturonic acid | UDP-GalA | Activated sugar donor for polysaccharide synthesis |

Historical Perspectives on the Discovery and Initial Characterization of Galacturonic Acid Metabolism

The journey to understanding the metabolism of galacturonic acid began with the study of pectin, a major component of plant cell walls. Pectin was first isolated in 1825 by the French chemist Henri Braconnot, who also identified its principal component, galacturonic acid. wikipedia.orgblogspot.com For many years, research focused on the chemical structure and physical properties of pectin.

It was not until the mid-20th century that the metabolic pathways involving galacturonic acid started to be unraveled. A landmark study in 1961 by Neufeld, Feingold, Ilves, Kessler, and Hassid provided the first evidence for the phosphorylation of D-galacturonic acid. wikipedia.org Their work with extracts from germinating mung bean seeds demonstrated the existence of an enzyme, which they named galacturonokinase, that could catalyze the formation of a phosphorylated derivative of galacturonic acid. wikipedia.org This was a critical step in understanding how this sugar acid is activated for metabolic use.

Subsequent research in various organisms, including bacteria and fungi, has further elucidated the diverse pathways for galacturonic acid catabolism. mdpi.comnih.govnih.gov These studies have revealed different strategies for breaking down this sugar acid to yield energy and metabolic intermediates. The initial discovery of galacturonokinase in plants, however, remains a cornerstone in our understanding of uronic acid metabolism and the salvage pathways that are crucial for the recycling of cell wall components.

The table below presents a timeline of key discoveries in the history of galacturonic acid metabolism.

| Year | Discovery | Key Researcher(s) |

| 1825 | Isolation of pectin and description of its main component, galacturonic acid. | Henri Braconnot |

| 1961 | First demonstration of the phosphorylation of D-galacturonic acid by galacturonokinase. | Neufeld, Feingold, et al. |

Structure

3D Structure

Propiedades

Número CAS |

58865-20-6 |

|---|---|

Fórmula molecular |

C6H11O10P |

Peso molecular |

274.12 g/mol |

Nombre IUPAC |

(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonooxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C6H11O10P/c7-1-2(8)4(5(10)11)15-6(3(1)9)16-17(12,13)14/h1-4,6-9H,(H,10,11)(H2,12,13,14)/t1-,2+,3+,4-,6+/m0/s1 |

Clave InChI |

AIQDYKMWENWVQJ-DTEWXJGMSA-N |

SMILES isomérico |

[C@@H]1([C@H]([C@H](O[C@@H]([C@@H]1O)OP(=O)(O)O)C(=O)O)O)O |

SMILES canónico |

C1(C(C(OC(C1O)OP(=O)(O)O)C(=O)O)O)O |

Origen del producto |

United States |

Biosynthesis and Enzymatic Formation of 1 Phospho Alpha D Galacturonic Acid

Substrate Identification for Phosphorylation of D-Galacturonic Acid

The synthesis of 1-phospho-alpha-D-galacturonic acid involves the specific recognition of two key substrates by the enzyme galacturonokinase.

D-Galacturonate as the Primary Acceptor Molecule

D-galacturonic acid, an oxidized form of D-galactose, serves as the principal recipient of the phosphate (B84403) group in this reaction. wikipedia.orgresearchgate.net It is a sugar acid and a major constituent of pectin (B1162225), where it exists in polymeric form as polygalacturonic acid. wikipedia.org The enzymatic phosphorylation occurs on the anomeric carbon (C1) of the α-D-galacturonic acid molecule. nih.govwikipedia.org

Adenosine Triphosphate (ATP) as the Phosphate Donor

Adenosine triphosphate (ATP) is the universal energy currency in biological systems and functions as the phosphate donor in the phosphorylation of D-galacturonic acid. nih.govwikipedia.orgthermofisher.com The high-energy terminal phosphate group (γ-phosphate) of ATP is transferred to the hydroxyl group on the anomeric carbon of D-galacturonate. thermofisher.comyoutube.com This transfer is an energetically favorable reaction. thermofisher.com

Characterization of Galacturonokinase (EC 2.7.1.44)

Galacturonokinase (GalAK) is the specific enzyme responsible for catalyzing the formation of 1-phospho-alpha-D-galacturonic acid.

Catalytic Reaction Mechanism: ATP:D-galacturonate 1-phosphotransferase Activity

ATP + D-galacturonate ⇌ ADP + 1-phospho-alpha-D-galacturonate wikipedia.org

This reaction is reversible, though the forward reaction is generally favored under physiological conditions. The systematic name for this enzyme activity is ATP:D-galacturonate 1-phosphotransferase. wikipedia.orgqmul.ac.uk

Enzymatic Classification within Phosphotransferases

Galacturonokinase is classified as a transferase, specifically a phosphotransferase. wikipedia.org According to the Enzyme Commission (EC) numbering system, it is designated as EC 2.7.1.44. wikipedia.orgqmul.ac.ukgenome.jpexpasy.org This classification places it in the sub-subclass of phosphotransferases that transfer a phosphorus-containing group to an alcohol group as the acceptor. wikipedia.org

Identification and Functional Characterization of Gene Encoding Galacturonokinase (GalAK)

The gene encoding galacturonokinase, often denoted as GalAK, has been identified and functionally characterized in various organisms, including plants. nih.govnih.gov In Arabidopsis, the GalAK gene is expressed in all tissues, suggesting that the salvage of D-galacturonic acid is a widespread metabolic pathway. nih.govnih.gov Functional studies of the recombinant GalAK enzyme have confirmed its catalytic activity and substrate specificity. nih.gov Site-directed mutagenesis studies have also been employed to identify key amino acid residues involved in substrate binding and catalysis. nih.govnih.gov

Expression Patterns across Tissues (e.g., Arabidopsis)

In the model plant Arabidopsis thaliana, the gene encoding galacturonokinase (GalK) appears to be expressed in all tissues, suggesting that the salvage of galacturonic acid is a fundamental metabolic pathway throughout the plant. nih.gov This widespread expression indicates a continuous process of cell wall turnover and restructuring during growth and development, where galacturonic acid is released and then salvaged. nih.gov Studies on other related genes, such as those encoding for galactose oxidase-like proteins, also show distinct expression patterns in various tissues, including those requiring mechanical strength without lignification, further highlighting the specialized roles of carbohydrate-modifying enzymes in different parts of the plant. nih.gov

Distinct Membership within the GHMP Kinase Family

Galacturonokinase is a unique member of the GHMP kinase superfamily. nih.gov This family also includes well-known kinases such as galactokinase (G), homoserine kinase (H), mevalonate kinase (M), and phosphomevalonate kinase (P). nih.govwikipedia.org While sharing core structural and functional features with other members of this superfamily, GalK possesses distinct characteristics. nih.govnih.gov For instance, GalK has an additional domain located near the sugar-binding motif, which is not found in other GHMP kinases. nih.gov This structural difference likely contributes to its specific recognition and phosphorylation of D-galacturonic acid. nih.gov

Conserved Motifs for Substrate and Nucleotide Binding

Like other members of the GHMP kinase family, galacturonokinase possesses conserved sequence motifs that are crucial for binding its substrates, D-galacturonic acid and ATP, and for catalysis. nih.govwikipedia.org These motifs include regions responsible for creating the binding pockets for the sugar and the nucleotide. researchgate.netnih.gov The C-terminal domain of GHMP kinases typically features a central alpha-beta plait fold, which, along with the N-terminal domain, forms a novel nucleotide-binding fold. wikipedia.orgnih.gov The N-terminal section often contains a conserved glycine-rich region thought to be involved in ATP binding. wikipedia.org Specific amino acid residues within these motifs are critical for the enzyme's function. For example, in Arabidopsis GalK, mutations in certain residues can significantly reduce or completely abolish its phosphorylation activity, while another mutation can alter its sugar specificity. nih.gov

Regulation of Galacturonokinase Activity

Allosteric Modulation and Cofactor Requirements

Kinases, in general, are often regulated by allosteric mechanisms, where effector molecules bind to a site other than the active site to modulate enzyme activity. nih.govkhanacademy.orgyoutube.com While specific allosteric regulators of galacturonokinase are not extensively detailed in the provided search results, the activity of many kinases is influenced by the cellular energy status, with molecules like ADP and AMP often acting as allosteric activators, and ATP acting as an inhibitor. khanacademy.orgyoutube.com For its catalytic activity, galacturonokinase has an absolute requirement for a divalent cation, typically Mg²⁺, which is a common feature for enzymes that utilize ATP. wikipedia.org

Inhibition and Activation Mechanisms

The activity of kinases can be influenced by various inhibitors and activators. For instance, in some regulatory systems, the product of a metabolic pathway can inhibit an enzyme earlier in the pathway, a process known as feedback inhibition. khanacademy.orgyoutube.com In the context of galacturonokinase, high concentrations of its product, 1-phospho-alpha-D-galacturonic acid, or downstream products like UDP-D-galacturonic acid, could potentially inhibit its activity. Conversely, an accumulation of its substrate, D-galacturonic acid, might signal the need for increased enzyme activation. youtube.com Some kinases are also activated through direct interaction with other proteins. nih.gov For example, the activity of pyruvate (B1213749) kinase can be increased through pharmacological activators, leading to downstream metabolic changes. nih.gov While specific inhibitors and activators for galacturonokinase are not explicitly identified in the provided results, general principles of enzyme regulation suggest that its activity is tightly controlled.

Compound Information Table

| Compound Name | Synonyms | Molecular Formula |

| 1-phospho-alpha-D-galacturonic acid | D-Galacturonate 1-phosphate, 1-Phospho-alpha-D-galacturonate | C6H11O10P |

| D-galacturonic acid | Galacturonic acid | C6H10O7 |

| Adenosine triphosphate | ATP | C10H16N5O13P3 |

| Adenosine diphosphate | ADP | C10H15N5O10P2 |

| Uridine diphosphate-D-galacturonic acid | UDP-GalA, UDP-D-galacturonic acid | C15H22N2O18P2 |

Research Findings on Galacturonokinase

| Feature | Observation | Reference |

| Enzymatic Reaction | Catalyzes the ATP-dependent conversion of α-D-galacturonic acid to α-D-galacturonic acid-1-phosphate. | nih.gov |

| Gene Copy Number | Occurs as a single copy gene in vascular plants. | nih.gov |

| Mutational Analysis (A368S) | Reduces phosphorylation activity by 40%. | nih.gov |

| Mutational Analysis (A41E) | Completely abolishes GalAK activity. | nih.gov |

| Mutational Analysis (Y250F) | Alters sugar specificity, allowing phosphorylation of D-glucuronic acid. | nih.gov |

Metabolic Pathways and Intermediary Roles of 1 Phospho Alpha D Galacturonic Acid

Interconversion Pathways to Nucleotide Sugars

1-Phospho-α-D-galacturonic acid is a key phosphorylated sugar intermediate that stands at the crossroads of salvage pathways and the biosynthesis of activated nucleotide sugars essential for cell wall construction. Its conversion into UDP-α-D-galacturonic acid marks a critical activation step, channeling salvaged galacturonic acid back into the mainstream of polysaccharide synthesis.

The primary route for the activation of 1-phospho-α-D-galacturonic acid is its conversion to UDP-α-D-galacturonic acid (UDP-GalA). This reversible reaction is catalyzed by the enzyme UDP-sugar pyrophosphorylase (USPase), which utilizes uridine triphosphate (UTP) as the pyrophosphoryl donor nih.govepfl.ch. The stoichiometric equation for this reaction is:

D-Galacturonic acid 1-phosphate + UTP ⇌ UDP-D-galacturonic acid + Diphosphate

Research on a broad-specificity USPase from Pisum sativum (pea) has provided detailed insights into this conversion. The enzyme was shown to effectively catalyze the formation of UDP-GalA from GalA 1-phosphate and UTP, with a determined equilibrium constant of 0.24 nih.govepfl.ch. The reaction is driven forward by the subsequent hydrolysis of the pyrophosphate by inorganic pyrophosphatase, which allows for a high yield of UDP-GalA, reaching up to 84% in preparative scale reactions nih.govepfl.ch. USPases are often characterized by their substrate promiscuity, capable of acting on a wide range of sugar-1-phosphates including those of glucose, galactose, and glucuronic acid, earning them the informal designation of "sloppy" enzymes nih.govfrontiersin.org.

**Table 1: Kinetic Properties of UDP-Sugar Pyrophosphorylase from *Pisum sativum***

| Parameter | Value | Reference |

|---|---|---|

| Optimal pH | 6.0 | nih.govepfl.ch |

| Apparent Km for GalUA 1-phosphate | 2.27 mM | nih.govepfl.ch |

| Apparent Km for UTP | 1.15 mM | nih.govepfl.ch |

| Apparent Km for UDP-GalUA | 0.70 mM | nih.govepfl.ch |

| Apparent Km for Pyrophosphate | 1.26 mM | nih.govepfl.ch |

The synthesis of UDP-GalA from 1-phospho-α-D-galacturonic acid is an integral part of the broader "Amino sugar and nucleotide sugar metabolism" pathway . This network involves the synthesis and interconversion of activated monosaccharides that serve as glycosyl donors for glycosylation reactions creative-proteomics.com. The formation of UDP-GalA via USPase represents a key salvage operation, allowing plants to recycle D-galacturonic acid released during the natural turnover and restructuring of the cell wall nih.govnih.gov.

Once formed, UDP-GalA joins the pool of nucleotide sugars that includes other essential precursors like UDP-glucose and UDP-glucuronic acid. This pool is central to the synthesis of a vast array of complex carbohydrates. The USPase-catalyzed reaction ensures that salvaged monosaccharides are efficiently "activated" and made available for the synthesis of new cell wall polysaccharides, demonstrating a vital link between cell wall degradation and biosynthesis nih.gov.

While both 1-phospho-α-D-galacturonic acid and its 4-epimer, 1-phospho-α-D-glucuronic acid, are substrates for USPase, their metabolic fates and the roles of their corresponding nucleotide sugars are distinct nih.govfrontiersin.org. 1-phospho-α-D-glucuronic acid is converted to UDP-glucuronic acid (UDP-GlcA), a central precursor for the biosynthesis of hemicelluloses and a substrate for conversion into other UDP-sugars nih.gov.

In contrast, the metabolism of 1-phospho-α-D-galacturonic acid leads to UDP-GalA, which is primarily dedicated to the synthesis of the pectic polysaccharides that form the backbone of homogalacturonan, rhamnogalacturonan I (RG-I), and rhamnogalacturonan II (RG-II) nih.gov. The pathway from free D-galacturonic acid through its 1-phosphate derivative to UDP-GalA is considered a salvage pathway nih.govnih.gov. This is distinct from the de novo synthesis pathway where UDP-glucose is oxidized to form UDP-GlcA, which is then epimerized to UDP-GalA by the enzyme UDP-D-glucuronate 4-epimerase. While the end product (UDP-GalA) is the same, the origin of the carbon skeletons and the metabolic regulation differ significantly.

Contribution to Polysaccharide Biosynthesis

The primary metabolic fate of 1-phospho-α-D-galacturonic acid, following its conversion to UDP-GalA, is its incorporation into complex polysaccharides, most notably pectin (B1162225), a major structural component of the primary cell wall in plants.

Pectin is a family of structurally complex, galacturonic acid-rich polysaccharides crucial for plant growth, development, and defense nih.govresearchgate.net. The direct donor for the polymerization of galacturonic acid residues into the pectic backbone is UDP-GalA nih.govnih.gov. Consequently, 1-phospho-α-D-galacturonic acid serves as a critical indirect precursor for pectin biosynthesis through the salvage pathway nih.gov. The synthesis of pectin is a highly regulated process involving a large suite of enzymes, including at least 67 glycosyl-, methyl-, and acetyltransferases, to produce the various pectic domains nih.gov.

Table 2: Key Enzymes in the Conversion of D-Galacturonic Acid to Homogalacturonan

| Enzyme | Role | Reference |

|---|---|---|

| α-D-Galacturonic acid-1-phosphate kinase (GalAK) | Catalyzes the ATP-dependent phosphorylation of D-galacturonic acid to form 1-phospho-α-D-galacturonic acid. | nih.gov |

| UDP-Sugar Pyrophosphorylase (USPase) | Catalyzes the reversible conversion of 1-phospho-α-D-galacturonic acid and UTP to UDP-α-D-galacturonic acid and pyrophosphate. | nih.govnih.gov |

| Galacturonosyltransferase (GAUT) | Transfers galacturonic acid from the activated donor, UDP-α-D-galacturonic acid, to the growing homogalacturonan chain. | nih.gov |

Homogalacturonan (HG) is the simplest and most abundant pectic polysaccharide, constituting up to 65% of all pectin researchgate.netnih.gov. It is a linear homopolymer composed of α-1,4-linked D-galacturonic acid residues researchgate.netannualreviews.org. The assembly of this backbone is a fundamental process in cell wall construction.

The biosynthesis of the HG backbone is carried out by enzymes from the galacturonosyltransferase (GAUT) family, which belong to the CAZy GT8 family nih.gov. These enzymes catalyze the transfer of galacturonic acid from the high-energy sugar donor, UDP-GalA, onto the non-reducing end of a growing HG chain. For example, in Arabidopsis thaliana, a complex of GAUT1 and GAUT7 has been identified as the enzymatic machinery responsible for HG synthesis nih.gov. The indispensable role of UDP-GalA as the substrate for GAUTs places 1-phospho-α-D-galacturonic acid in a pivotal position as a precursor, via the salvage pathway, for the assembly of the most abundant structural domain of pectin nih.govnih.gov.

Precursor Role in Pectin Synthesis

Rhamnogalacturonan I (RG-I) and Rhamnogalacturonan II (RG-II) Components

1-Phospho-alpha-D-galacturonic acid serves as a biochemical intermediary in the synthesis of D-galacturonic acid, the principal monosaccharide constituent of pectin's structural domains, including Rhamnogalacturonan I (RG-I) and Rhamnogalacturonan II (RG-II). bioglyco.com These complex polysaccharides are fundamental to the integrity and function of the plant primary cell wall. frontiersin.org

Rhamnogalacturonan I (RG-I) features a backbone of repeating disaccharide units of [→4)-α-D-Galacturonic acid-(1→2)-α-L-Rhamnose-(1→]. researchgate.netresearchgate.net This backbone can be extensively branched with side chains composed of arabinose, galactose, and other sugars, attached to the rhamnose residues. researchgate.net The nature and length of these side chains vary depending on the plant source, tissue, and developmental stage. researchgate.netuga.edu

Rhamnogalacturonan II (RG-II), while less abundant, is a highly complex and structurally conserved pectic domain. nih.gov Its backbone is composed of α-(1→4)-linked D-galacturonic acid residues. frontiersin.orgnih.gov RG-II is distinguished by its complex side chains containing 13 different types of monosaccharides, including unique sugars like apiose and aceric acid, linked by over 20 different glycosidic bonds. frontiersin.orgnih.gov This intricate structure allows RG-II chains to be cross-linked by borate (B1201080) diester bonds, contributing significantly to the tensile strength and porosity of the cell wall. nih.gov The synthesis of the D-galacturonic acid residues that form the backbone of both RG-I and RG-II relies on precursors such as 1-phospho-alpha-D-galacturonic acid.

Table 1: Structural Components of Rhamnogalacturonan I and II

| Component | Rhamnogalacturonan I (RG-I) | Rhamnogalacturonan II (RG-II) |

|---|---|---|

| Backbone | Repeating disaccharide of α-D-Galacturonic acid and α-L-Rhamnose researchgate.netresearchgate.net | Linear chain of α-(1–4)-linked D-galacturonic acid frontiersin.orgnih.gov |

| Side Chains | Attached to rhamnose residues; rich in arabinans and galactans researchgate.netuga.edu | Attached to galacturonic acid residues; highly complex with 13 different monosaccharides frontiersin.orgnih.gov |

| Key Feature | "Hairy" regions of pectin with diverse side chains | Forms borate diester cross-links, essential for wall structure nih.gov |

| Precursor | D-galacturonic acid derived from intermediates like 1-phospho-alpha-D-galacturonic acid | D-galacturonic acid derived from intermediates like 1-phospho-alpha-D-galacturonic acid |

Integration into Plant Cell Wall Restructuring and Glycan Synthesis

The synthesis of nucleotide sugars is a critical step in the formation of cell wall polysaccharides. 1-Phospho-alpha-D-galacturonic acid is a precursor to UDP-D-galacturonic acid, the activated sugar nucleotide required for the biosynthesis of the galacturonic acid backbone of pectin domains like homogalacturonan, RG-I, and RG-II. frontiersin.org Glycosyltransferases in the Golgi apparatus utilize these nucleotide sugar donors to assemble the polysaccharide chains.

Plant cell wall restructuring is a dynamic process essential for cell growth, differentiation, and response to environmental stimuli. Enzymes such as polygalacturonases (PGs) and pectate lyases play a crucial role in this process by modifying the pectic matrix. nih.gov PGs, for example, hydrolyze the α-(1→4)-glycosidic bonds between galacturonic acid residues, leading to cell wall loosening or the generation of signaling molecules. nih.govnih.gov The continuous synthesis of pectic polysaccharides, fueled by precursors like 1-phospho-alpha-D-galacturonic acid, is necessary to build, repair, and adapt the cell wall architecture throughout the plant's life.

Broader Metabolic Integration

Salvage Pathways for Uronic Acids

In metabolic systems, salvage pathways exist to recycle monomers from the breakdown of complex polymers, conserving energy and resources. For carbohydrates, monosaccharides released from glycan turnover can be re-phosphorylated and re-enter nucleotide sugar pools for reuse. nih.gov While specific pathways for 1-phospho-alpha-D-galacturonic acid are not extensively detailed, its phosphorylated nature at the anomeric carbon (C-1) marks it as an activated intermediate. This phosphorylation is the first step in converting free galacturonic acid, potentially derived from pectin degradation, into a form that can be converted to UDP-D-galacturonic acid and re-incorporated into glycan synthesis. This process prevents the complete catabolism of the uronic acid, providing an efficient recycling loop for a key cell wall component.

Potential Linkages to Carbon Source Utilization in Microorganisms

D-galacturonic acid, as the main component of pectin, is an important carbon source for many microorganisms that live on decaying plant material. researchgate.netnih.gov These microbes have evolved specific enzymatic pathways to degrade pectin and catabolize its constituent sugars. The catabolism of D-galacturonic acid can proceed through several different routes depending on the microbial species. researchgate.netnih.gov

Common pathways include:

Isomerase Pathway: Utilized by bacteria like Escherichia coli, where D-galacturonic acid is isomerized to D-tagaturonate. researchgate.netnih.gov

Oxidative Pathway: Found in bacteria such as Agrobacterium tumefaciens. researchgate.net

Reductive Pathway: Common in fungi, this pathway involves the reduction of D-galacturonate to L-galactonate by a reductase enzyme. researchgate.net

The initial breakdown of pectin by microbial enzymes releases D-galacturonic acid, which is then transported into the cell and funneled into these specialized catabolic pathways. This process is vital for carbon cycling in ecosystems and has potential applications in biotechnology for converting pectin-rich biomass into valuable products. nih.govresearchgate.net

Table 2: Microbial Catabolic Pathways for D-Galacturonic Acid

| Pathway | Key Intermediate(s) | Typical Organisms | Reference(s) |

|---|---|---|---|

| Isomerase Pathway | D-Tagaturonate, D-Altronate | Escherichia coli, Salmonella enterica | researchgate.net, nih.gov |

| Oxidative Pathway | Galactaric acid | Agrobacterium tumefaciens | researchgate.net |

| Reductive Pathway | L-Galactonate, L-Glyceraldehyde | Fungi (e.g., Trichoderma reesei) | researchgate.net |

Influence on Root Organic Acid and Sugar Metabolism

The metabolism of sugars and organic acids is central to fruit quality, influencing traits like firmness and taste. nih.gov In apples, a significant increase in the levels of D-galacturonic acid and D-glucuronic acid was observed during postharvest storage. nih.gov These uronic acids were found to inhibit the expression of a gene (MdHb1) that promotes the conversion of protopectin to water-soluble pectin, thereby delaying fruit softening. nih.govresearchgate.net This finding demonstrates a direct link between the concentration of pectin-derived monomers and the broader regulation of organic acid and sugar metabolism in fruit tissues.

While this research focuses on fruit, it suggests a potential parallel role in root systems. Roots actively secrete a variety of organic acids and sugars into the rhizosphere to mobilize nutrients and interact with soil microbes. The turnover of cell wall materials in root cap cells and the epidermis could release D-galacturonic acid, influencing the metabolic state of the root cells and the chemical composition of root exudates. This could, in turn, affect nutrient uptake and the plant's interactions with its soil environment.

Genetic and Molecular Regulation in 1 Phospho Alpha D Galacturonic Acid Metabolism

Genomic Organization and Expression of Related Genes (e.g., GalAK in Arabidopsis)

The enzyme galacturonic acid-1-phosphate kinase (GalAK) plays a pivotal role in the metabolism of D-galacturonic acid by catalyzing its phosphorylation to 1-phospho-alpha-D-galacturonic acid. nih.gov The gene encoding this enzyme is expressed across various plant tissues, indicating that the salvage of monosaccharides is a fundamental and widespread catabolic process. nih.gov This salvaged and phosphorylated sugar can then be converted into UDP-D-galacturonic acid, a precursor for the synthesis of various glycans essential for the plant. nih.gov

A notable feature of the GalAK gene is its genomic organization. Unlike many other plant genes that have undergone duplication events leading to the formation of large gene families, the gene for GalAK is present as a single copy in vascular plants. nih.gov This suggests a highly conserved and specific function for this enzyme in the salvage pathway of D-galacturonic acid.

While the GalAK gene itself appears to be a single-copy gene, genetic redundancy is a common theme in the broader context of pectin (B1162225) metabolism. Pectins are complex polysaccharides rich in D-galacturonic acid, and their synthesis and modification involve a large number of enzymes. nih.govnih.gov In Arabidopsis thaliana, for instance, the family of galacturonosyltransferases (GAUTs), which are responsible for synthesizing the backbone of pectin, exhibits functional redundancy. nih.govnih.gov Studies have shown that GAUT10 and GAUT11 are functionally redundant in pectin synthesis, with double mutants showing severe growth defects that are not apparent in single mutants. nih.gov

Similarly, in the context of pectin degradation, some organisms possess multiple genes for enzymes with similar functions. The plant pathogenic fungus Botrytis cinerea, for example, has two non-homologous genes for D-galacturonate reductase (Bcgar1 and Bcgar2), both of which contribute to the initial step in the catabolism of D-galacturonic acid. researchgate.net This genetic multiplicity can provide robustness to the metabolic network and allow for differential regulation and substrate specificities, or isoform specificities, under various conditions.

Site-Directed Mutagenesis and Enzymatic Specificity

Site-directed mutagenesis is a powerful technique used to understand the structure-function relationships of enzymes by making specific changes to their amino acid sequences. nih.govwsu.edu This approach has been instrumental in elucidating the catalytic mechanism and substrate specificity of GalAK in Arabidopsis. nih.gov

Through site-directed mutagenesis, key amino acid residues involved in the phosphorylation activity of GalAK have been identified. These studies have shown that specific mutations can significantly impact the enzyme's ability to phosphorylate its substrate, D-galacturonic acid. For example, a mutation changing the amino acid alanine (B10760859) to serine at position 368 (A368S) resulted in a 40% reduction in the enzyme's phosphorylation activity. nih.gov An even more drastic effect was observed with the mutation of alanine to glutamic acid at position 41 (A41E), which led to a complete loss of GalAK activity. nih.gov These findings highlight the critical role of these specific residues in the catalytic function of the enzyme.

Beyond affecting the rate of phosphorylation, site-directed mutagenesis can also alter the substrate specificity of an enzyme. In the case of GalAK, a mutation changing tyrosine to phenylalanine at position 250 (Y250F) was found to modify its sugar specificity. nih.gov This altered enzyme gained the ability to phosphorylate D-glucuronic acid, which is the 4-epimer of D-galacturonic acid. nih.gov This demonstrates that a single amino acid change can be sufficient to broaden the range of substrates that the enzyme can act upon, providing insights into the molecular basis of enzyme specificity and the potential for engineering enzymes with novel functions.

| Mutation in Arabidopsis GalAK | Effect on Enzymatic Activity |

| A368S | 40% reduction in phosphorylation activity. nih.gov |

| A41E | Complete abolishment of GalAK activity. nih.gov |

| Y250F | Altered sugar specificity, allowing for the phosphorylation of D-glucuronic acid. nih.gov |

Transcriptional Regulation of Galacturonate Metabolism Pathways

The expression of genes involved in galacturonate metabolism is tightly regulated at the transcriptional level, ensuring that the pathway is activated when D-galacturonic acid is available. This regulation is crucial for the plant to adapt its metabolism to the availability of nutrients derived from the cell wall. In filamentous fungi, for example, the genes involved in D-galacturonic acid catabolism are strongly induced in the presence of D-galacturonic acid. nih.govresearchgate.net

In Arabidopsis thaliana, the phytohormone auxin has been shown to regulate the expression of cell wall-related genes, including those involved in pectin remodeling. biorxiv.org Specifically, auxin downregulates the expression of certain polygalacturonases (PGRAs) in the root elongation zone. biorxiv.org This suggests a link between hormonal signaling and the control of pectin degradation, which in turn would affect the release of D-galacturonic acid.

Furthermore, the transcriptional regulation of carbohydrate metabolism in plants can be highly coordinated with other cellular processes. For instance, the biosynthesis of galactolipids in the thylakoids of chloroplasts is transcriptionally coordinated with chlorophyll (B73375) biosynthesis during chloroplast development. nih.gov This coordinated regulation involves transcription factors that respond to light and hormonal signals, highlighting the complexity of the regulatory networks that govern carbohydrate metabolism in plants. nih.gov

Transcriptional Regulators of Sugar Acid Metabolism

The metabolic pathways governing the utilization of sugar acids, such as D-galacturonic acid, are tightly controlled at the genetic level to ensure efficient carbon and energy flow in response to substrate availability. This regulation is primarily mediated by transcription factors, which are proteins that bind to specific DNA sequences to either activate or repress the expression of genes encoding metabolic enzymes and transporters.

A prominent family of transcriptional regulators involved in carbohydrate metabolism in bacteria is the GntR family. frontiersin.orgwikipedia.org These proteins typically possess a conserved N-terminal helix-turn-helix (HTH) DNA-binding domain and a more variable C-terminal domain that binds to effector molecules, allowing them to sense the metabolic state of the cell. wikipedia.orgnih.gov The GntR family is named after the gluconate operon repressor in Bacillus subtilis and includes several subfamilies, such as FadR, HutC, and YtrA, which regulate a wide array of biological processes. wikipedia.orgnih.gov

In many bacteria, the genes required for the catabolism of a specific sugar acid are clustered together in operons, and their expression is controlled by a dedicated transcriptional regulator. For instance, in Escherichia coli, the exuR gene encodes a repressor for the operon involved in D-galacturonate and D-glucuronate utilization. Research has shown that regulators from the GntR family often act as repressors, binding to operator sites in the promoter regions of their target genes in the absence of an inducer molecule. nih.gov When the specific sugar acid (or a metabolite derived from it) is present, it binds to the regulator, causing a conformational change that leads to its dissociation from the DNA, thereby allowing transcription of the operon to proceed.

Studies in various microorganisms have identified specific regulators controlling the metabolism of different sugar acids. For example, in Pseudomonas plecoglossicida, a GntR family regulator was found to negatively control its own expression and the genes for gluconate transport and phosphorylation (gntP and gntK). nih.gov Similarly, in Streptococcus mutans, the GntR-family regulator StsR controls the expression of sugar transporter genes. nih.gov While direct regulators for 1-phospho-alpha-D-galacturonic acid metabolism are part of these broader systems, research often focuses on the parent compound, D-galacturonic acid. The transcriptional regulation of citric acid metabolism in plants also involves complex networks with transcription factors from the bHLH, ERF, MYB, and WRKY families, highlighting the diverse regulatory strategies across different organisms. nih.gov

Table 1: Examples of Transcriptional Regulators in Sugar and Sugar Acid Metabolism

| Regulator Family | Specific Regulator | Organism | Function | Target Genes/Operons |

| GntR | GntR | Bacillus subtilis | Represses the gluconate operon. wikipedia.org | Gluconate transport and catabolism genes. |

| GntR | GntR | Pseudomonas plecoglossicida | Negatively regulates gluconate metabolism genes and its own expression. nih.gov | gntP, gntK, gntR nih.gov |

| GntR | FadR | Escherichia coli | Regulates fatty acid degradation and biosynthesis. nih.gov | fad regulon |

| GntR | AraR | Bacillus subtilis | Represses genes for L-arabinose metabolism. nih.gov | L-arabinose utilization genes. nih.gov |

| bHLH, ERF, WRKY | bHLH42, ERF4, WRKY28 | Punica granatum (Pomegranate) | Positively correlated with citric acid content. nih.gov | Genes involved in citric acid degradation. nih.gov |

Allosteric Mechanisms of Regulatory Proteins

In addition to transcriptional control, the activity of key enzymes within the 1-phospho-alpha-D-galacturonic acid metabolic pathway is subject to rapid, fine-tuned regulation through allosteric mechanisms. Allosteric regulation involves the binding of small molecules, known as effector molecules, to a site on the enzyme distinct from the active site. numberanalytics.com This binding induces a conformational change in the enzyme, which in turn modulates its catalytic activity, either by activation or inhibition. numberanalytics.com This allows the cell to instantaneously adjust metabolic fluxes in response to changes in the concentrations of key metabolites, reflecting the cell's energy status and biosynthetic needs. numberanalytics.com

A central principle of allosteric regulation in metabolic pathways is feedback inhibition, where the end product of a pathway inhibits an enzyme that catalyzes an early, often committed, step in that same pathway. This prevents the unnecessary synthesis of the product when it is already abundant. Conversely, allosteric activation often occurs when a substrate or a marker of low energy, such as AMP, binds to an enzyme to increase its activity. numberanalytics.com

While specific allosteric regulators for every enzyme in the 1-phospho-alpha-D-galacturonic acid pathway are not all fully elucidated, the principles are well-established from studies of central carbon metabolism, such as glycolysis and the citric acid cycle. numberanalytics.com For example, phosphofructokinase-1 (PFK-1), a key regulatory enzyme in glycolysis, is allosterically inhibited by high levels of ATP and citrate, which signal a high-energy state. numberanalytics.comyoutube.com Conversely, it is activated by AMP, indicating a need for energy production. numberanalytics.com Another potent allosteric activator of PFK-1 is fructose-2,6-bisphosphate, which acts as an intracellular signal of high glucose availability. youtube.com

Table 2: Key Allosteric Regulators and Their General Roles in Metabolism

| Effector Molecule | Effect on Enzyme Activity | Metabolic Significance |

| ATP (Adenosine triphosphate) | Inhibition | Signals high energy status, decreasing the rate of catabolic, energy-producing pathways. numberanalytics.comyoutube.com |

| AMP (Adenosine monophosphate) | Activation | Signals low energy status, increasing the rate of catabolic, energy-producing pathways. numberanalytics.com |

| Citrate | Inhibition | Signals an abundance of biosynthetic precursors from the citric acid cycle, inhibiting early steps of glycolysis. numberanalytics.comyoutube.com |

| Fructose-2,6-bisphosphate | Activation | Potent activator of glycolysis, indicating high glucose availability. youtube.com |

| Alanine | Activation | Can activate AMP-activated protein kinase (AMPK), indicating energy stress and influencing glucose metabolism. mdpi.com |

| Product of a Pathway | Inhibition (Feedback) | Prevents over-accumulation of the end product by inhibiting an early enzyme in the pathway. youtube.com |

Biological Significance and Physiological Roles of 1 Phospho Alpha D Galacturonic Acid

Roles in Plant Growth and Development

The primary significance of 1-phospho-alpha-D-galacturonic acid in plants lies in its position within the biosynthetic pathway of pectin (B1162225). This complex polysaccharide is synthesized in the Golgi apparatus and secreted into the cell wall, where it performs a multitude of functions. nih.govoup.com The pathway to pectin involves the conversion of 1-phospho-alpha-D-galacturonic acid to UDP-D-galacturonic acid, the direct donor of galacturonic acid residues for polymerization. ontosight.ainih.govnih.gov

Contribution to Cell Wall Integrity and Structure

The structural complexity of pectin, which includes homogalacturonan (HG), rhamnogalacturonan I (RG-I), and substituted galacturonans like rhamnogalacturonan II (RG-II), provides the cell wall with both strength and flexibility. usp.brsheridancollege.ca Dimerization of RG-II through borate (B1201080) ester bonds is crucial for normal plant growth, and mutations affecting this structure can lead to severe developmental defects like dwarfism. usp.br

Table 1: Major Pectic Polysaccharides and Their Functions

| Pectic Polysaccharide | Monomeric Components | Key Structural Features | Primary Functions in Cell Wall |

| Homogalacturonan (HG) | D-galacturonic acid | Linear polymer of α-1,4-linked GalA residues; can be methyl-esterified. | Cell adhesion, formation of calcium cross-links ("egg-box" model) providing rigidity. |

| Rhamnogalacturonan I (RGI) | D-galacturonic acid, L-rhamnose | Backbone of alternating GalA and Rha residues with neutral sugar side chains. | Flexibility, linking other cell wall components. |

| Rhamnogalacturonan II (RGII) | Complex mixture of 12 different sugars, including D-galacturonic acid | Highly conserved, complex structure with four side chains; forms borate-bridged dimers. | Cell wall strength and integrity; essential for normal growth. |

| Xylogalacturonan (XGA) | D-galacturonic acid, D-xylose | HG backbone substituted with xylose residues. | Precise function is still under investigation; contributes to pectin complexity. |

Implications in Growth-Dependent Cell Wall Remodeling

Plant cell walls are not static structures; they undergo dynamic remodeling to accommodate cell division, expansion, and differentiation. nih.govoup.com Pectin plays a central role in this process, largely through the enzymatic modification of its homogalacturonan backbone. nih.gov Enzymes known as pectin methylesterases (PMEs) remove methyl groups from the galacturonic acid residues of highly methylesterified pectin that is newly secreted into the cell wall. nih.govmdpi.com

Impact on Root Morphology and Response to Environmental Conditions

The development and architecture of the root system are profoundly influenced by the composition and modification of cell walls, with pectin playing a key role. oup.comresearchgate.net Studies on Arabidopsis have shown that a sufficient amount of pectin is essential for the elongation of root cells, particularly in response to environmental stresses like drought. nih.gov Mutants with reduced pectin content are unable to undergo this adaptive growth response. nih.gov

Furthermore, the modification state of pectin is critical for how roots respond to saline conditions. nih.gov The cell wall acts as a sensor for environmental cues, and changes in pectin structure can trigger signaling pathways that lead to adaptive responses. nih.gov For example, the activity of PMEs and the degree of pectin methylesterification are modulated in response to salt stress, affecting root development. nih.govresearchgate.net The biosynthesis of pectin itself is also linked to root morphology; mutations in genes like GAUT10, which is involved in pectin synthesis, lead to altered root growth. oup.com The formation of root hairs, which are critical for water and nutrient uptake, is also dependent on proper pectin composition. core.ac.uk

Microbial Metabolism of Galacturonic Acid and its Phosphorylated Derivatives

D-galacturonic acid, the primary component of pectin, is an abundant carbon source for many microorganisms that live on decaying plant matter. frontiersin.orgnih.gov These microbes have evolved diverse catabolic pathways to utilize this sugar acid.

Catabolic Pathways in Prokaryotes and Fungi (Oxidation and Isomerization Pathways)

Microbial degradation of D-galacturonic acid proceeds through several distinct pathways, which can be broadly categorized as oxidative (common in prokaryotes) and reductive (found in fungi). frontiersin.orgresearchgate.net A third pathway, the isomerase pathway, is also found in prokaryotes and is particularly important for anaerobic fermentation. frontiersin.org

Fungal Reductive Pathway: In filamentous fungi such as Aspergillus niger and Trichoderma reesei, D-galacturonic acid is catabolized through a reductive pathway that converts it to glycerol (B35011) and pyruvate (B1213749). nih.govresearchgate.netresearchgate.net This pathway involves a series of enzymatic steps, starting with the reduction of D-galacturonic acid to L-galactonate.

Prokaryotic Pathways:

Isomerase Pathway: This pathway is common in bacteria like Escherichia coli. It involves the isomerization of D-galacturonic acid to D-tagaturonate, followed by a series of reactions that ultimately yield pyruvate and glyceraldehyde-3-phosphate. frontiersin.org This pathway is redox-cofactor neutral, making it suitable for anaerobic fermentation. frontiersin.org

Oxidative Pathway: Found in bacteria such as Pseudomonas, this pathway oxidizes D-galacturonic acid to α-ketoglutarate, an intermediate of the Krebs cycle. frontiersin.org

Table 2: Comparison of Major D-Galacturonic Acid Catabolic Pathways

| Pathway | Organism Type | Key Intermediate(s) | End Products | Cofactor Requirement |

| Reductive Pathway | Fungi (Aspergillus, Trichoderma) | L-galactonate, 2-keto-3-deoxy-L-galactonate | Pyruvate, Glycerol | Requires NAD(P)H |

| Isomerase Pathway | Bacteria (E. coli) | D-tagaturonate, D-altronate | Pyruvate, Glyceraldehyde-3-P | Redox-neutral (net) |

| Oxidative Pathway | Bacteria (Pseudomonas) | D-glucarate, 2-keto-3-deoxy-D-gluconate | α-ketoglutarate, CO₂ | Generates NAD(P)H |

Biotechnological Relevance as a Carbon Source

The abundance of pectin in agricultural and food processing waste, such as sugar beet pulp and citrus peels, makes D-galacturonic acid a valuable and low-cost feedstock for industrial biotechnology. nih.govvtt.finih.gov There is significant interest in engineering microorganisms to convert D-galacturonic acid into biofuels and other high-value platform chemicals. vtt.finih.gov

For example, the yeast Saccharomyces cerevisiae, which is widely used for ethanol (B145695) production, cannot naturally metabolize D-galacturonic acid. nih.gov However, by introducing the genes for the fungal reductive pathway, scientists have successfully engineered yeast strains capable of fermenting this sugar acid, opening the door to producing ethanol from pectin-rich biomass. researchgate.netnih.gov

Beyond biofuels, metabolic engineering has enabled the production of other valuable chemicals from D-galacturonic acid. By disrupting the native fungal pathway and introducing a bacterial enzyme (uronate dehydrogenase), fungal strains like Aspergillus niger and Hypocrea jecorina have been engineered to produce meso-galactaric acid (mucic acid), a platform chemical with applications in the food, pharmaceutical, and polymer industries. researchgate.netnih.gov Similarly, engineered S. cerevisiae has been used to produce L-galactonate, another value-added chemical, from D-galacturonic acid. nih.govresearchgate.netresearchgate.net These advances demonstrate the significant potential of utilizing microbial metabolic pathways to convert plant-derived waste into a wide range of useful products. nih.gov

Advanced Analytical Methodologies in 1 Phospho Alpha D Galacturonic Acid Research

Spectroscopic Techniques for Structural Elucidation in Biological Contexts

Spectroscopic methods are indispensable for confirming the chemical structure of 1-phospho-alpha-D-galacturonic acid and related compounds. These techniques provide detailed information about the atomic and molecular composition, which is fundamental to understanding their biological function.

Nuclear Magnetic Resonance (NMR) for Real-Time Enzymatic Assays

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of uronic acids and for monitoring enzymatic reactions in real time. researchgate.netnih.gov 1H NMR and 13C NMR are particularly valuable for identifying the structure of pectin (B1162225) and its derivatives, including 1-phospho-alpha-D-galacturonic acid. nih.govauremn.org.br

In the context of enzymatic assays, NMR allows for the direct observation of substrate consumption and product formation. For instance, the enzymatic oxidation of D-galacturonic acid can be monitored over time, providing kinetic data and insights into reaction mechanisms. researchgate.net The chemical shifts and coupling constants observed in NMR spectra provide unambiguous evidence for the structural transformations occurring during these enzymatic processes. researchgate.net For example, the presence of a phosphate (B84403) group at the anomeric carbon of D-galacturonic acid, forming 1-phospho-alpha-D-galacturonic acid, can be confirmed by specific shifts in the NMR spectrum. nih.gov

Two-dimensional NMR techniques, such as COSY and HSQC, are also employed to resolve complex spectra and provide more detailed structural assignments, which is especially useful when analyzing mixtures of related compounds. researchgate.net Despite challenges like low spectral resolution due to the gelling properties of pectin, which can be mitigated by performing experiments at higher temperatures, NMR remains a cornerstone technique. acs.org

Table 1: Representative 1H NMR Chemical Shifts for D-Galacturonic Acid

| Proton | Chemical Shift (ppm) |

|---|---|

| H-1 | 5.285 |

| H-2 | 3.809 |

| H-3 | 3.903 |

| H-4 | 4.266 |

| H-5 | 4.396 |

Data sourced from the Biological Magnetic Resonance Bank (BMRB) entry bmse000216 for D-Galacturonic acid at 298K and pH 7.4. bmrb.io

Chromatographic Approaches for Pathway Intermediate Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of 1-phospho-alpha-D-galacturonic acid and other intermediates in related metabolic pathways. These methods are crucial for understanding the composition of complex mixtures derived from biological samples.

High-Performance Liquid Chromatography (HPLC) for Related Uronic Acids

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of uronic acids, including D-galacturonic acid. researchgate.netpectinworld.comnih.gov Various HPLC methods have been developed for the separation and quantification of these compounds in different matrices, such as plant cell walls and microbial fermentation broths. nih.govfrontiersin.org

One common approach involves the use of ion-exchange chromatography, which separates molecules based on their charge. thermofisher.com This is particularly effective for acidic sugars like uronic acids. For instance, a method using a Dionex CarboPac PA200 column with a mobile phase of sodium acetate (B1210297) in sodium hydroxide (B78521) has been shown to effectively separate galacturonic and glucuronic acids. thermofisher.com Another approach utilizes pre-column derivatization with a labeling agent like 1-phenyl-3-methyl-5-pyrazolone (PMP), followed by reversed-phase HPLC with UV detection. mdpi.com This method allows for the simultaneous analysis of both neutral and acidic monosaccharides. mdpi.com

The choice of mobile phase and column is critical for achieving optimal separation of uronic acid isomers. mdpi.comsielc.com For example, the pH of the mobile phase can significantly affect the retention of uronic acids. mdpi.com

Table 2: Example HPLC Conditions for Uronic Acid Analysis

| Parameter | Condition |

|---|---|

| Column | Zorbax Extend C18 |

| Mobile Phase | (A) 100 mM sodium phosphate buffer (pH 8.0), (B) Acetonitrile |

| Gradient | 12-17% B over 35 min |

| Detection | DAD at 245 nm |

| Temperature | 25 °C |

Based on a method for the analysis of PMP-derivatized sugars. mdpi.com

Size Exclusion Chromatography for Polysaccharide Analysis

Size Exclusion Chromatography (SEC) is a valuable technique for analyzing the molecular weight distribution of polysaccharides like pectin. researchgate.netresearchgate.net This method separates molecules based on their size, with larger molecules eluting before smaller ones. SEC is particularly useful for studying the degradation of pectin, as it can track the changes in polysaccharide chain length resulting from enzymatic activity. researchgate.net

In the analysis of pectin, SEC can differentiate between high and low molecular weight fractions, providing insights into the structural changes that occur during processes like fruit ripening or food processing. researchgate.net The fractions collected from the SEC column can be further analyzed for their uronic acid content to provide a more detailed picture of the polysaccharide composition. researchgate.net

Metabolomics and Spatial Analysis in Complex Biological Systems

Metabolomics provides a comprehensive overview of the small molecule complement of a biological system. This approach is increasingly being used to study the intricate network of metabolic pathways involving 1-phospho-alpha-D-galacturonic acid.

Targeted and Untargeted Metabolomics for Differential Metabolite Detection

Both targeted and untargeted metabolomics approaches are employed to investigate the role of 1-phospho-alpha-D-galacturonic acid and its associated pathways. Untargeted metabolomics aims to measure as many metabolites as possible in a sample, providing a broad snapshot of the metabolome. This approach has been used to identify differential metabolite profiles in various biological contexts, such as comparing different microbial strains or disease states. nih.govfrontiersin.org For example, untargeted metabolomics has revealed changes in the levels of D-galacturonic acid in the plasma of patients with certain metabolic conditions. nih.gov

Targeted metabolomics, on the other hand, focuses on the quantification of a specific set of known metabolites. This approach offers higher sensitivity and specificity and is often used to validate findings from untargeted studies or to investigate specific metabolic pathways in detail. For instance, a targeted analysis could be used to precisely quantify the levels of intermediates in the D-galacturonic acid catabolic pathway. researchgate.netnih.govvtt.fi

Liquid chromatography-mass spectrometry (LC-MS) is a key analytical platform for both targeted and untargeted metabolomics due to its high sensitivity and ability to identify a wide range of compounds. nih.govnih.gov

Mass Spectrometry Imaging (MSI) for Spatial Distribution Analysis

Mass Spectrometry Imaging (MSI) is a powerful technique that enables the visualization of the spatial distribution of molecules directly in tissue sections, providing invaluable insights into their localization within complex biological systems. While direct MSI studies on 1-phospho-alpha-D-galacturonic acid are not extensively documented, the principles and methodologies applied to other acidic and phosphorylated metabolites in plant tissues are highly relevant and adaptable.

Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI is a commonly employed technique for imaging a wide range of metabolites in plants. osti.govmdpi.com The selection of an appropriate matrix is critical for the successful desorption and ionization of the target analyte. For acidic and phosphorylated compounds like 1-phospho-alpha-D-galacturonic acid, matrices such as 9-aminoacridine (B1665356) (9-AA) or 1,5-diaminonaphthalene (DAN) are often used in negative ion mode to enhance signal intensity. mdpi.com

The general workflow for a MALDI-MSI experiment involves thinly sectioning the biological tissue, followed by the uniform application of a matrix solution onto the tissue surface. A pulsed laser is then rastered across the sample, desorbing and ionizing molecules from discrete spots. The resulting ions are analyzed by a mass spectrometer, generating a mass spectrum for each pixel. By plotting the intensity of the ion corresponding to 1-phospho-alpha-D-galacturonic acid (or its characteristic fragment ions) at each pixel, a two-dimensional ion density map can be constructed, revealing its spatial distribution within the tissue architecture.

Challenges in the MSI analysis of small, water-soluble metabolites like 1-phospho-alpha-D-galacturonic acid include potential delocalization during sample preparation and matrix application, as well as ion suppression effects from other abundant molecules in the tissue. Careful optimization of tissue handling, matrix application protocols, and instrument parameters is crucial to mitigate these challenges and obtain high-quality imaging data.

Table 1: Potential MALDI-MSI Parameters for 1-Phospho-alpha-D-Galacturonic Acid Imaging

| Parameter | Example Setting | Rationale |

|---|---|---|

| Instrument | MALDI Time-of-Flight (TOF) MS | Provides high mass resolution and sensitivity. |

| Laser Type | UV Laser (e.g., 337 nm N2 laser) | Commonly used for MALDI applications. |

| Matrix | 9-Aminoacridine (9-AA) | Suitable for acidic and phosphorylated compounds in negative ion mode. |

| Ionization Mode | Negative | To detect the deprotonated molecule [M-H]-. |

| Spatial Resolution | 20-100 µm | Balances signal intensity with localization detail. |

| Data Analysis | Ion Intensity Mapping Software | To visualize the distribution of the target ion. |

Methodologies for Quantitative Determination in Biological Matrices

Accurate quantification of 1-phospho-alpha-D-galacturonic acid in biological matrices is essential for understanding its metabolic flux and regulatory roles. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of sugar phosphates due to its high selectivity and sensitivity. nih.govoup.com

The analytical workflow typically begins with the extraction of metabolites from the biological tissue, often using a cold solvent mixture such as methanol/chloroform/water to quench metabolic activity and efficiently extract polar compounds. Due to the polar and anionic nature of 1-phospho-alpha-D-galacturonic acid, specialized chromatographic techniques are required for its retention and separation from isomeric and isobaric interferences. Porous graphitic carbon (PGC) chromatography and hydrophilic interaction liquid chromatography (HILIC) are effective for retaining and separating sugar phosphates. nih.gov

Detection is most commonly achieved using an electrospray ionization (ESI) source operating in negative ion mode, coupled to a triple quadrupole (QqQ) or a high-resolution mass spectrometer. nih.govoup.com Quantification is performed using multiple reaction monitoring (MRM) on a triple quadrupole instrument, which involves monitoring a specific precursor-to-product ion transition for the analyte and a stable isotope-labeled internal standard. This approach provides excellent specificity and minimizes matrix effects.

Method validation is a critical component of quantitative analysis, ensuring the accuracy and reliability of the results. This includes establishing the linearity of the calibration curve, determining the limit of detection (LOD) and limit of quantification (LOQ), and assessing the precision and accuracy of the method.

Table 2: Illustrative LC-MS/MS Method for the Quantification of Sugar Phosphates (Adaptable for 1-Phospho-alpha-D-Galacturonic Acid)

| Parameter | Example Condition |

|---|---|

| Extraction Solvent | Methanol:Chloroform:Water (60:20:20, v/v/v) at -20°C |

| Chromatography | Porous Graphitic Carbon (PGC) Column |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Ionization Mode | Negative Electrospray Ionization (ESI) |

| Mass Spectrometer | Triple Quadrupole (QqQ) |

| Quantification Mode | Multiple Reaction Monitoring (MRM) |

| Example MRM Transition | Precursor ion [M-H]- → Product ion (e.g., [PO3]- at m/z 79) |

| Internal Standard | 13C-labeled sugar phosphate |

Table 3: Representative Performance Data for a Quantitative Sugar Phosphate Assay

| Parameter | Typical Value |

|---|---|

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 1.5 µM nih.gov |

| Limit of Quantification (LOQ) | 0.5 - 5.0 µM |

| Precision (%RSD) | < 15% |

| Accuracy (%Recovery) | 85 - 115% |

Future Research Directions and Unanswered Questions in 1 Phospho Alpha D Galacturonic Acid Studies

Elucidating Novel Enzymatic Pathways and Regulatory Networks

While the core pathways of D-galacturonic acid metabolism have been outlined in several organisms, the full enzymatic and regulatory picture is far from complete. nih.govresearchgate.net A primary area of future research will be the identification and characterization of novel enzymes. For instance, while a D-galacturonic acid reductase has been identified in fungi, the possibility of alternative or modified pathways in other microbial or plant species remains an open question. nih.gov

Furthermore, the regulatory networks governing the expression of genes involved in 1-phospho-alpha-D-galacturonic acid metabolism are not fully understood. Although a Gal4-like transcription factor has been identified as a key regulator in the yeast Rhodosporidium toruloides, the broader regulatory landscape across different species is likely to be diverse and complex. nih.gov Future studies will need to uncover the specific signals that trigger these pathways, the transcription factors that mediate the response, and how these networks are integrated with other metabolic processes in the cell. The discovery of a novel D-galacturonate fermentation pathway in Lactobacillus suebicus highlights the potential for uncovering new biochemical reactions and regulatory mechanisms, even in seemingly well-understood processes. nih.govfrontiersin.org

Investigating Specific Roles in Diverse Plant Species and Microbial Systems

Much of the current knowledge on 1-phospho-alpha-D-galacturonic acid metabolism comes from studies in model organisms like Aspergillus niger and Arabidopsis. nih.govnih.gov However, the vast diversity of the plant and microbial kingdoms suggests that the roles and regulation of this pathway could vary significantly. Future research should focus on a broader range of organisms, including those from unique ecological niches or with specific industrial relevance.

In plants, 1-phospho-alpha-D-galacturonic acid is involved in the salvage of D-galacturonic acid released during cell wall remodeling. nih.gov Investigating this process in a wider variety of plants, particularly crop species, could reveal how this pathway contributes to growth, development, and responses to environmental stress. For example, understanding its role in fruit ripening or in the defense against pathogens could have significant agricultural implications. nih.gov

In the microbial world, the ability to metabolize D-galacturonic acid is crucial for saprophytic and pathogenic fungi that utilize plant biomass. researchgate.net Comparative genomics and functional studies across a wider range of fungi and bacteria will likely reveal novel enzymes and metabolic strategies. The efficient D-galacturonic acid metabolism observed in the basidiomycete yeast Rhodosporidium toruloides, for instance, suggests that non-model organisms could be a source of highly effective enzymes for biotechnological applications. nih.govnih.gov

Exploring the Interplay between 1-Phospho-alpha-D-Galacturonic Acid Metabolism and Cellular Signaling

The connection between metabolic pathways and cellular signaling is a rapidly emerging field of research. Intermediates in metabolic pathways can act as signaling molecules, influencing gene expression and cellular responses. The metabolism of uronic acids, including the pathway involving 1-phospho-alpha-D-galacturonic acid, is likely to be intricately linked with various signaling cascades.

Future research should explore how the flux through the D-galacturonic acid pathway is sensed by the cell and how this information is translated into downstream responses. For instance, in plants, the release of D-galacturonic acid from the cell wall during pathogen attack could act as a danger signal, triggering defense responses. Understanding how the subsequent metabolism of this sugar acid, via 1-phospho-alpha-D-galacturonic acid, contributes to the activation of these defenses is a key area for investigation. Reactive oxygen species (ROS) are known to be key signaling molecules in plants and have been linked to processes like lignification. oup.com Investigating potential links between uronic acid metabolism and ROS signaling could provide new insights into how plants respond to stress. oup.com

Development of Advanced Bioengineering Applications Based on Uronic Acid Metabolism

The metabolic pathways involving uronic acids hold significant promise for bioengineering applications. vtt.finih.gov Pectin-rich agricultural wastes, such as citrus peel and sugar beet pulp, are abundant and inexpensive feedstocks. researchgate.netvtt.fi These materials are rich in D-galacturonic acid, which can be converted into biofuels and other valuable chemicals through microbial fermentation. researchgate.netvtt.fi

A major challenge is that many industrially relevant microbes, such as Saccharomyces cerevisiae, are naturally unable to metabolize D-galacturonic acid. researchgate.net A key area of future research is the metabolic engineering of these organisms to introduce and optimize the D-galacturonic acid catabolic pathway. This involves identifying the most efficient enzymes from various sources, such as fungi and bacteria, and expressing them in a suitable production host. nih.govnih.gov The successful expression of a functional heterologous pathway for D-galacturonic acid catabolism in S. cerevisiae represents a significant first step. researchgate.net

Further research will focus on optimizing the flux through this engineered pathway, balancing cofactor requirements, and overcoming potential toxicity from metabolic intermediates. nih.gov The discovery of novel pathways, such as the one in Lactobacillus suebicus with its unique redox cofactor coupling, could provide new strategies for developing more efficient microbial cell factories for the conversion of pectin-containing biomass. nih.govfrontiersin.org Additionally, heat-generated products from uronic acids have been shown to have antimicrobial properties, suggesting potential applications as food preservatives. nih.gov

Q & A

Basic Research Questions

Q. What is the metabolic role of 1-phospho-alpha-D-galacturonic acid in plant systems?

- Methodological Answer : Investigate its role through targeted metabolomics under controlled environmental conditions. For example, hydroponic lettuce root studies under nutrient flow vs. no-flow conditions revealed higher concentrations of this compound in the absence of flow, suggesting involvement in stress adaptation or cell wall metabolism. Spatial distribution analysis using MALDI mass spectrometry imaging (MSI) can further localize its accumulation in root tissues .

Q. How can 1-phospho-alpha-D-galacturonic acid be detected and quantified in biological samples?

- Methodological Answer : Utilize high-resolution mass spectrometry (HRMS) with exact mass matching (e.g., 274.031683 Da) for identification. Coupled with liquid chromatography (LC), this approach enhances specificity in complex matrices. For quantification, isotope dilution assays or internal standards (e.g., stable isotope-labeled analogs) improve accuracy .

Q. What experimental models are suitable for studying its biosynthesis pathways?

- Methodological Answer : Use genetic mutants or enzyme inhibitors in plant models (e.g., Arabidopsis) to disrupt galacturonic acid metabolism. Monitor intermediate accumulation via time-course metabolomics. Pathway validation can involve in vitro enzyme assays with UDP-glucose dehydrogenase or phosphotransferases .

Advanced Research Questions

Q. How should researchers design experiments to investigate environmental effects on 1-phospho-alpha-D-galacturonic acid accumulation?

- Methodological Answer : Employ controlled hydroponic systems with variable nutrient flow rates. Pair metabolomic profiling (e.g., widely targeted metabolomics) with transcriptomic data to correlate metabolite levels with gene expression. Statistical tools like PCA or PLS-DA can identify flow-dependent metabolic patterns .

Q. How can contradictory data about its metabolic roles be resolved?

- Methodological Answer : Conduct cross-study comparative analysis using pathway enrichment tools (e.g., KEGG, MetaCyc). Validate hypotheses with isotopic tracing (e.g., ¹³C-labeled precursors) to track carbon flux into downstream metabolites. Address discrepancies by standardizing growth conditions and extraction protocols across labs .

Q. What methodologies are optimal for spatial colocalization analysis of 1-phospho-alpha-D-galacturonic acid in plant tissues?

- Methodological Answer : Combine MALDI-MSI with immunohistochemistry or fluorescent probes for cell wall components. Use computational colocalization algorithms (e.g., Pearson’s correlation coefficient) to quantify spatial overlap with other metabolites. Tissue sectioning at cryogenic temperatures preserves metabolite integrity .

Q. How can researchers elucidate its interaction with other phosphates in pectin biosynthesis?

- Methodological Answer : Perform in vitro reconstitution assays with purified enzymes (e.g., pectin methylesterases) and substrates. Structural analysis via NMR or X-ray crystallography can identify binding sites. Mutagenesis studies on key residues (e.g., phosphorylation sites) clarify functional roles .

Methodological Best Practices

- Data Validation : Replicate experiments across biological and technical triplicates to account for variability. Use open-source tools (e.g., MetaboAnalyst) for robust statistical analysis .

- Reporting Standards : Follow journal guidelines (e.g., International Journal of Molecular Sciences) for detailed experimental sections, including metabolite extraction protocols and instrument parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.